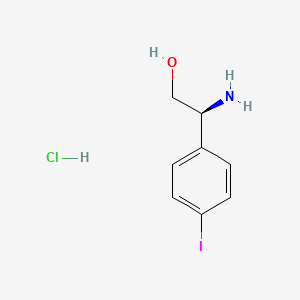
2-(But-3-en-1-ylsulfanyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-en-1-ylsulfanyl)ethan-1-amine, also known as Buteinamine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Buteinamine belongs to the class of compounds known as chalcones, which are known for their various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
Mass Spectrometry Analysis of Heterocycles
The study of electron impact and chemical ionization mass spectra of related heterocyclic compounds provides insights into the structural characteristics and stability of molecular ions formed from such compounds. The research by Klyba et al. (2019) focuses on the mass spectra of 5-(prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines, which share a similar sulfanyl functional group to "2-(But-3-en-1-ylsulfanyl)ethan-1-amine". This analysis aids in understanding the fragmentation pathways and stability of these compounds under mass spectrometric conditions, which is critical for their identification and structural elucidation in complex mixtures (Klyba, Nedolya, Sanzheeva, Tarasova, & Shagun, 2019).
Asymmetric Synthesis of Amines
Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. This methodology highlights the use of sulfanyl-containing imines for the enantioselective synthesis of amines, a fundamental class of compounds in pharmaceutical chemistry and materials science (Ellman, Owens, & Tang, 2002).
Metalation and C-C Coupling Reactions
The work by Westerhausen et al. (2001) on the metalation of 2-(aminomethyl)pyridine derivatives and subsequent reactions to form complex metal amides and coupling products illustrates the role of sulfanyl- and amine-functionalized compounds in facilitating novel organometallic reactions. These reactions are foundational for the development of new materials and catalysts (Westerhausen, Bollwein, Makropoulos, Rotter, Habereder, Suter, & Nöth, 2001).
Ionic Liquids and Catalysis
Shevchenko et al. (2017) synthesized ionic liquids containing amine and sulfanyl groups, demonstrating their unique properties such as low glass transition temperature and high conductivity. These materials are of interest for various applications, including electrolytes in energy storage devices and solvents in catalysis (Shevchenko, Gumenna, Korolovych, Stryutsky, Trachevsky, Hrebnov, Klepko, Klymenko, Shumsky, Davydenko, & Ledin, 2017).
Hydrogenation of Amides to Amines
Núñez Magro, Eastham, and Cole-Hamilton (2007) demonstrated the hydrogenation of secondary and primary amides to amines using a ruthenium-based catalyst, emphasizing the significance of amines in chemical synthesis and the development of efficient methods for their preparation. This research has implications for the sustainable production of amines from readily available amide precursors (Núñez Magro, Eastham, & Cole-Hamilton, 2007).
Propriétés
IUPAC Name |
2-but-3-enylsulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-2-3-5-8-6-4-7/h2H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMUPBBTUMFVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCSCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)
![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)



![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)





![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)
